REACTION_CXSMILES
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[C:1]([N:4]1[CH2:9][CH2:8][N:7]([C:10]2[CH:11]=[CH:12][C:13]([NH:16][C:17](=[O:27])[CH2:18][C:19]3[CH:20]=[N:21][C:22](Cl)=[C:23]([CH3:25])[CH:24]=3)=[N:14][CH:15]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].[CH3:28][C:29]1[CH:34]=[C:33]([Sn](CCCC)(CCCC)CCCC)[CH:32]=[CH:31][N:30]=1>CN(C=O)C.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[C:1]([N:4]1[CH2:9][CH2:8][N:7]([C:10]2[CH:11]=[CH:12][C:13]([NH:16][C:17](=[O:27])[CH2:18][C:19]3[CH:24]=[C:23]([CH3:25])[C:22]([C:33]4[CH:32]=[CH:31][N:30]=[C:29]([CH3:28])[CH:34]=4)=[N:21][CH:20]=3)=[N:14][CH:15]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2] |f:3.4.5.6|
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Name
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N-(5-(4-acetylpiperazin-1-yl)pyridin-2-yl)-2-(6-chloro-5-methylpyridin-3-yl)acetamide
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Quantity
|
80 mg
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Type
|
reactant
|
Smiles
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C(C)(=O)N1CCN(CC1)C=1C=CC(=NC1)NC(CC=1C=NC(=C(C1)C)Cl)=O
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Name
|
|
Quantity
|
75 mg
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Type
|
reactant
|
Smiles
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CC1=NC=CC(=C1)[Sn](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
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1.5 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
30 mg
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Type
|
catalyst
|
Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Type
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CUSTOM
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Details
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The reaction was stirred at 110° C. for 20 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
After cooling down to room temperature
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Type
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CUSTOM
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Details
|
the reaction mixture was purified by reverse-phase HPLC
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Reaction Time |
20 h |
Name
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|
Type
|
product
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Smiles
|
C(C)(=O)N1CCN(CC1)C=1C=CC(=NC1)NC(CC=1C=C(C(=NC1)C1=CC(=NC=C1)C)C)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |